molecular formula C11H10ClNO3S B2487568 3-chloro-N-(furan-2-ylmethyl)benzenesulfonamide CAS No. 670271-79-1

3-chloro-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No.: B2487568
CAS No.: 670271-79-1
M. Wt: 271.72
InChI Key: RMZZMEXHVVSDFR-UHFFFAOYSA-N
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Description

3-chloro-N-(furan-2-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H10ClNO3S and its molecular weight is 271.72. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The compounds N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide and its isomer have isomorphous crystal structures, characterized by intermolecular C-H...O, C-H...pi, and C-H...Cl interactions. These interactions, and the positioning of Cl atoms, influence the crystal packing of these compounds (Bats, Frost, & Hashmi, 2001).

Synthesis and Chemical Reactions

A variety of N-(furan-3-ylmethylene)benzenesulfonamides were synthesized via a gold(I)-catalyzed cascade reaction. This method highlights the potential of gold carbenoid chemistry in group migration (Wang, Huang, Shi, Rudolph, & Hashmi, 2014). Additionally, benzenesulfonyl hydrazones and benzenesulfonamides have been synthesized, involving reactions with hydrazine and amines, demonstrating their utility in producing structurally diverse compounds (Oliveira & Nunes, 2006).

Antimicrobial and Anticancer Activity

In a study, 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides demonstrated antimicrobial activity, assessed through qualitative and quantitative (minimum inhibitory concentration) assays (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018). Another research focused on tetrahydro-diepoxybenzo[de]isoquinoline derivatives obtained from N,N-bis(furan-2-ylmethyl)-4-R-benzenesulfonamides, which formed self-assembled dimers, with notable F⋯O interactions, showing potential for supramolecular chemistry applications (Grudova et al., 2020).

Biochemical Research

A study examined the anti-inflammatory action of 3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one and 2,3,5,6-tetradeuterio-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, comparing them to reference drugs. This highlighted their potential in pharmacological research (Syrova, Savelieva, Tishakova, & Lukіаnova, 2022).

Kinetic Studies

The oxidation of Fursemide, a chemical compound related to 3-chloro-N-(furan-2-ylmethyl)benzenesulfonamide, by diperiodatocuprate(III) in an aqueous alkaline medium was kinetically studied, yielding insights into the oxidation mechanisms of such compounds (Angadi & Tuwar, 2010).

Properties

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c12-9-3-1-5-11(7-9)17(14,15)13-8-10-4-2-6-16-10/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZZMEXHVVSDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.